2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol
Overview
Description
2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol is a synthetic compound with the molecular formula C21H34O2. It is known for its unique structural properties, which include a hydroxycyclohexyl group and a methyloctanyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol typically involves multiple steps, starting with the preparation of the cyclohexyl and octanyl intermediates. These intermediates are then subjected to a series of reactions, including hydroxylation and alkylation, to form the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenol ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols. Substitution reactions can introduce different functional groups onto the phenol ring .
Scientific Research Applications
2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Researchers investigate its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is explored for its therapeutic potential in treating various conditions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy group and the phenol ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methylheptan-2-YL)phenol
- 2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methylhexan-2-YL)phenol
- 2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methylpentan-2-YL)phenol
Uniqueness
What sets 2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. The length and branching of the methyloctanyl group, combined with the stereochemistry of the hydroxycyclohexyl group, contribute to its distinct behavior in various applications .
Properties
IUPAC Name |
2-[(1S,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWRREXSUJTKNN-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@@H](C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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